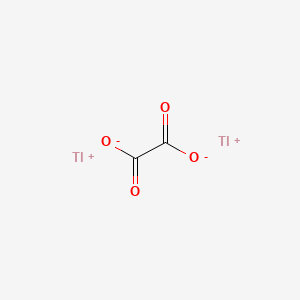![molecular formula C6H12O6 B13722136 D-[2-2H]glucose](/img/structure/B13722136.png)
D-[2-2H]glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-[2-2H]glucose, also known as deuterated glucose, is a glucose molecule in which the hydrogen atom at the second carbon position is replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes this compound a valuable tool in various scientific research fields, particularly in metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-[2-2H]glucose typically involves the reduction of D-glucose using deuterium gas or deuterated reagents. One common method is the catalytic hydrogenation of D-glucose in the presence of deuterium gas and a suitable catalyst, such as palladium on carbon. The reaction conditions usually include a controlled temperature and pressure to ensure the selective incorporation of deuterium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. The final product undergoes rigorous purification to ensure the absence of any non-deuterated glucose molecules.
Chemical Reactions Analysis
Types of Reactions
D-[2-2H]glucose undergoes various chemical reactions similar to those of non-deuterated glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or catalytic hydrogenation using deuterium gas.
Substitution: Reagents such as acetic anhydride for acetylation or benzoyl chloride for benzoylation.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated or benzoylated glucose derivatives.
Scientific Research Applications
D-[2-2H]glucose is extensively used in scientific research due to its unique properties:
Metabolic Studies: It serves as a tracer in metabolic studies to track glucose utilization and metabolic pathways.
NMR Spectroscopy: The deuterium atom provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, aiding in the study of molecular structures and dynamics.
Medical Research: Used in studies related to diabetes, cancer metabolism, and other metabolic disorders.
Industrial Applications: Employed in the production of deuterated compounds for pharmaceuticals and other specialized chemicals.
Mechanism of Action
The mechanism of action of D-[2-2H]glucose involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated glucose. The deuterium atom, however, provides a unique marker that can be detected using various analytical techniques. This allows researchers to study glucose metabolism with high precision. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Comparison with Similar Compounds
Similar Compounds
D-glucose: The non-deuterated form of glucose.
D-[1-2H]glucose: Deuterium substitution at the first carbon position.
D-[6-2H]glucose: Deuterium substitution at the sixth carbon position.
Uniqueness
D-[2-2H]glucose is unique due to the specific placement of deuterium at the second carbon position, which provides distinct advantages in metabolic tracing and NMR studies. This specificity allows for detailed analysis of metabolic pathways and enzyme interactions that are not possible with other isotopically labeled glucose molecules.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5?,6?/m1/s1/i5D |
InChI Key |
WQZGKKKJIJFFOK-SSGAUBCYSA-N |
Isomeric SMILES |
[2H]C1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


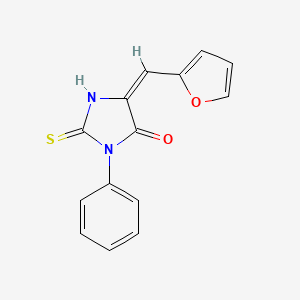
![1-[[4-(1,4,7,11-Tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride](/img/structure/B13722059.png)
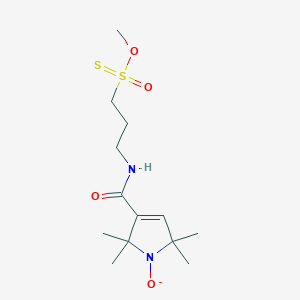
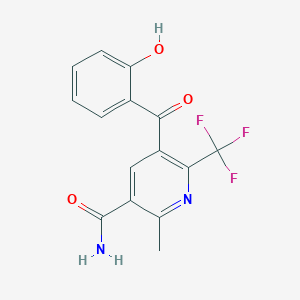
![2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13722077.png)
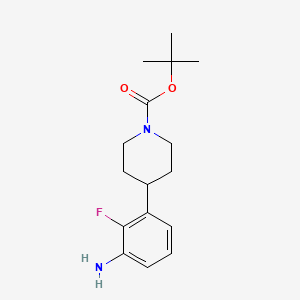
![4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)
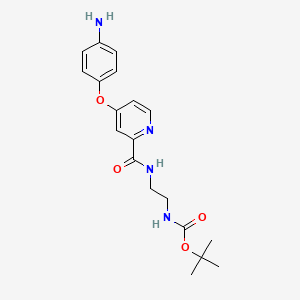
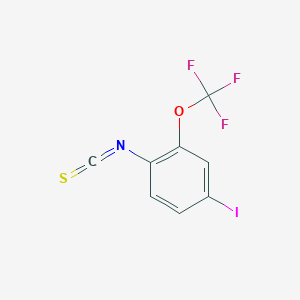
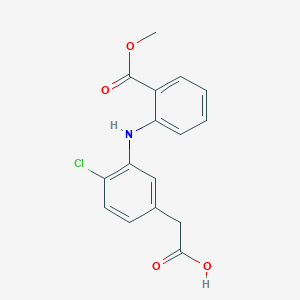
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)


